1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

説明

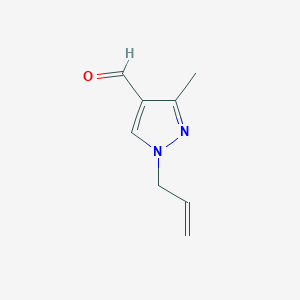

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an allyl group, a methyl group, and a carbaldehyde group attached to a pyrazole ring.

準備方法

The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrazole-4-aldehydes with allyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .

科学的研究の応用

Agricultural Chemistry

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. This compound enhances crop protection and yield by contributing to the development of effective pest control agents. Its ability to modify biological pathways in plants makes it a valuable asset in agricultural research.

Pharmaceutical Development

The compound is being explored for its potential in drug discovery, particularly for anti-inflammatory and anti-cancer agents. Research indicates that derivatives of pyrazole compounds exhibit promising biological activities. For instance:

- Anti-inflammatory Activity : Certain pyrazole derivatives have shown up to 85% inhibition of inflammatory markers such as TNF-α at specific concentrations, suggesting strong anti-inflammatory potential.

- Antitumor Effects : Studies have indicated that pyrazoles can inhibit tumor growth effectively, hinting that this compound may also possess anticancer properties.

Material Science

In material science, this compound is incorporated into the formulation of specialty polymers and resins. The compound's unique properties provide improved thermal stability and mechanical characteristics essential for advanced materials used in various applications.

Flavor and Fragrance Industry

This compound finds applications in creating unique flavor compounds and fragrances. Its inclusion in formulations contributes to the development of novel products in food and cosmetics, leveraging its chemical reactivity to create appealing sensory experiences.

Research in Organic Synthesis

As a valuable building block in organic synthesis, this compound facilitates the creation of complex molecules with diverse functional groups. This capability is crucial for various research applications, enabling chemists to design new compounds with specific properties.

Case Studies and Research Findings

Several studies have documented the applications and biological activities of pyrazole derivatives:

| Application Area | Findings |

|---|---|

| Anti-inflammatory | Pyrazole derivatives showed significant inhibition of TNF-α levels. |

| Antimicrobial | Compounds similar to this compound exhibited notable antimicrobial activity against various pathogens. |

| Antitumor | Research indicates potential anticancer properties demonstrated by some pyrazoles. |

作用機序

The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its effects are mediated through the formation of covalent or non-covalent interactions with target proteins, leading to changes in their activity and function .

類似化合物との比較

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a hydroxyethyl group instead of an allyl group, which may result in different chemical reactivity and biological activity.

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde:

1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde: This compound has a phenyl group, which can affect its stability and reactivity compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 899709-47-8) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

This compound is characterized by the molecular formula and a molecular weight of 150.18 g/mol. The compound can be synthesized through various multicomponent reactions involving pyrazole derivatives and aldehydes, which are known to yield biologically active scaffolds.

Synthesis Methods:

- Multicomponent Reactions: Recent studies have highlighted the use of multicomponent reactions for synthesizing pyrazole derivatives, which include this compound. These methods often utilize catalysts and specific reaction conditions to enhance yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various contexts, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of pyrazole compounds, including this compound, can inhibit bacterial growth effectively:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

These results suggest that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus affecting cellular processes critical for bacterial growth and cancer cell proliferation .

- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to the observed biological effects .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Antimicrobial Studies: A study evaluated various pyrazole derivatives against multiple bacterial strains, concluding that compounds similar to this compound showed promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

- Anticancer Research: In another study, pyrazole derivatives were tested against different cancer cell lines, revealing that certain modifications to the pyrazole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

特性

IUPAC Name |

3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJNIWLBVSSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360543 | |

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899709-47-8 | |

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。